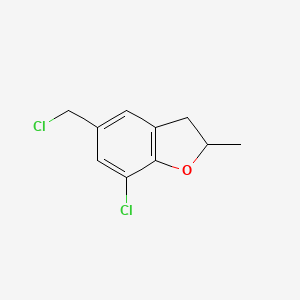

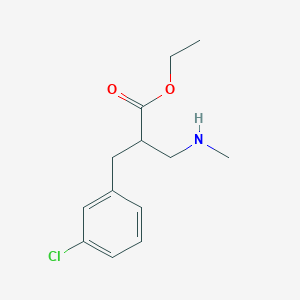

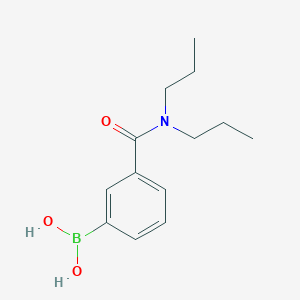

![molecular formula C17H19N3O B1486719 3-(4-氨基苯基)-1,2,3,4,5,6-六氢-8H-1,5-甲烷吡啶并[1,2-a][1,5]二氮杂环-8-酮 CAS No. 1203291-22-8](/img/structure/B1486719.png)

3-(4-氨基苯基)-1,2,3,4,5,6-六氢-8H-1,5-甲烷吡啶并[1,2-a][1,5]二氮杂环-8-酮

描述

This compound, also known as 金雀花碱, is a derivative of pyridine and is one of the main alkaloids found in the plant species of the Fabaceae and Berberidaceae families . It has various pharmacological effects, including anti-arrhythmic, anti-microbial infection, anti-ulcer, and leukocyte elevation . Clinically, it is mainly used for rescuing surgical trauma, war wounds, and reflex respiratory arrest caused by asphyxiating poisons, cyanide poisons, anesthetics, etc .

Synthesis Analysis

The synthesis of this compound involves a chemodivergent approach, which includes AB2 three-component and A2B2 four-component reactions between 2-aminoarylaldehydes and aryl methyl ketones under basic conditions .Molecular Structure Analysis

The molecular structure of this compound involves a bispidine framework that is fused to a 3-nitro-2-pyridone group . The two molecules in the asymmetric unit do not show any significant geometrical differences, except in the conformations of the nitro-group, which is involved in intermolecular interactions .Chemical Reactions Analysis

The chemical reactions involving this compound are largely dependent on the solvent employed. The AB2 three-component and A2B2 four-component reactions between 2-aminoarylaldehydes and aryl methyl ketones under basic conditions can afford 6,12-methanodibenzo[b,f][1,5]diazocin-13-ylmethanones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely dependent on its molecular structure. It has a molecular formula of C11H14N2O and a molecular weight of 190.24 .科学研究应用

Antimicrobial Activity

The compound has shown potential in antimicrobial applications. Its structure, which includes an aminophenyl group, can be modified to create new Schiff bases that exhibit significant activity against various microbial strains . This could lead to the development of new antibiotics or disinfectants.

Antifungal Applications

In particular, derivatives of this compound have been found to exhibit remarkable activity against Candida albicans , a common fungal pathogen . This suggests its use in antifungal treatments, either as a pharmaceutical drug or as a topical agent.

Anticancer Research

The core structure related to this compound is part of a class of chemicals that have been studied for their anticancer properties . Research in this field could lead to the synthesis of new chemotherapeutic agents that target specific types of cancer cells.

Anti-inflammatory Properties

Compounds derived from the aminophenyl group have been associated with anti-inflammatory activities . This indicates potential for the development of new anti-inflammatory drugs that could be used to treat conditions like arthritis or inflammatory bowel disease.

Anticonvulsant Potential

The structural features of this compound suggest that it could be useful in the synthesis of anticonvulsant medications . These could help in the treatment of neurological disorders such as epilepsy.

Analgesic Development

The compound’s framework is conducive to the creation of analgesic drugs . These drugs could be tailored to manage pain without the addictive properties of current opioid medications.

作用机制

This compound is a low efficacy partial agonist of α4-β2 nicotinic acetylcholine receptors . These receptors are believed to be central to the effect of nicotine on the reward pathway and facilitate addiction . This compound reduces the effects of nicotine on dopamine release in the mesolimbic system when given alone, while simultaneously attenuating nicotine withdrawal symptoms that accompany cessation attempts .

安全和危害

未来方向

The future directions for this compound involve further investigation into its potential as a treatment for cognitive dysfunction . Docking of a series of methanepyrido[1,2-a][1,5]diazocin[-cytisine derivatives to the active center of the nicotinic acetylcholine receptor was used to generate a set of potential substances for the treatment of cognitive dysfunction .

属性

IUPAC Name |

11-(4-aminophenyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c18-14-4-6-15(7-5-14)19-9-12-8-13(11-19)16-2-1-3-17(21)20(16)10-12/h1-7,12-13H,8-11,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWKHJDBUXNPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

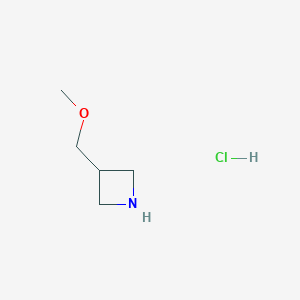

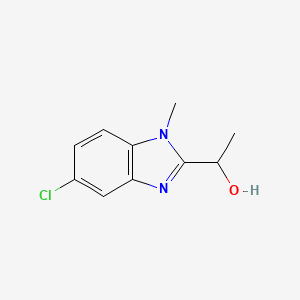

![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1486636.png)

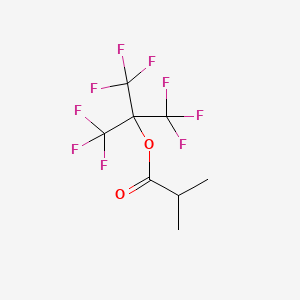

![2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine](/img/structure/B1486643.png)

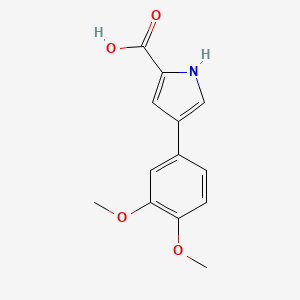

![3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1486649.png)